4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
CAS No.: 938458-79-8
Cat. No.: VC2906543
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938458-79-8 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) |
| Standard InChI Key | OKHQUQUPALGCKL-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O |
Introduction
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid is a synthetic organic compound that belongs to the imidazolidine class of heterocyclic compounds. It is characterized by its molecular formula, C10H8N2O4, and its CAS number, 938458-79-8. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications.
Synthesis and Preparation
The synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid typically involves the condensation of a benzoic acid derivative with a 2,4-dioxoimidazolidine precursor. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological and Pharmacological Activities
While specific biological activities of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid are not extensively documented, compounds with similar structures have shown potential in antimicrobial and anticancer research. For instance, derivatives of imidazolidines and benzoic acids have been explored for their inhibitory effects on enzymes and their interactions with biological targets.
Research Findings and Applications
Research on compounds like 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid often focuses on their potential as scaffolds for drug design. The presence of both a benzoic acid and an imidazolidine ring offers opportunities for modification and optimization of biological activity.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Imidazolidine Derivatives | Antimicrobial, Anticancer | Drug Development |
| Benzoic Acid Derivatives | Antimicrobial, Anti-inflammatory | Pharmaceutical Applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume